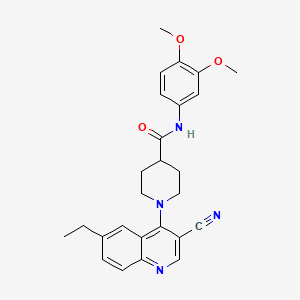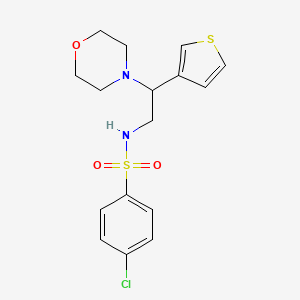
N1-(2-(4-(チオフェン-2-イル)ピペリジン-1-イル)エチル)-N2-(チオフェン-2-イルメチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound featuring a piperidine ring substituted with thiophene groups and an oxalamide linkage
科学的研究の応用
Chemistry
In chemistry, N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and inflammatory conditions.
Industry
In the industrial sector, N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is explored for its use in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:
-
Formation of Piperidine Intermediate: : The initial step involves the synthesis of a piperidine intermediate. This can be achieved by reacting 2-thiophenylamine with 1-bromo-2-chloroethane under basic conditions to form 2-(2-chloroethyl)thiophene. This intermediate is then reacted with piperidine to yield 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine.
-
Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the oxalamide linkage to form the corresponding amine.
-
Substitution: : The thiophene rings can undergo electrophilic substitution reactions. For example, nitration can be achieved using nitric acid in the presence of sulfuric acid, leading to the formation of nitrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives.
作用機序
The mechanism of action of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring and thiophene groups allow it to bind to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and neurotransmission.
類似化合物との比較
Similar Compounds
N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene group.
N1-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of two thiophene groups, which impart distinct electronic properties. This makes it particularly interesting for applications in materials science and as a pharmacological agent.
特性
IUPAC Name |
N'-(thiophen-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h1-4,11-12,14H,5-10,13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAPKTOBACVJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)


![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)
![2-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B2509237.png)
![ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2509238.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide](/img/structure/B2509245.png)

